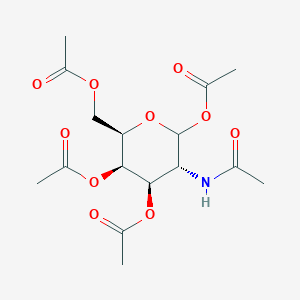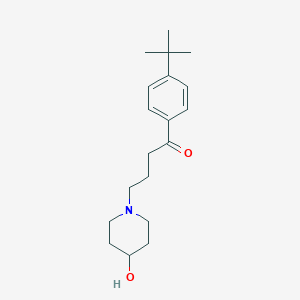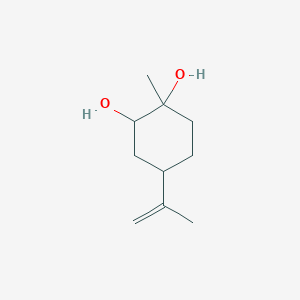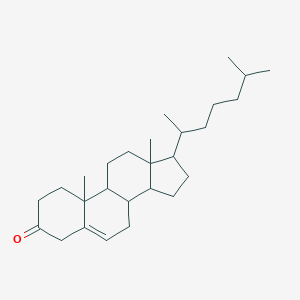
D-Galactosamine pentaacetate
概要
説明
D-Galactosamine pentaacetate is an organic compound with the chemical formula C16H23NO10 and a molecular weight of 389.35 g/mol . It is a white crystalline solid that is stable at room temperature. This compound is primarily used in biochemical and biomedical research as an important reagent .
準備方法
Synthetic Routes and Reaction Conditions: D-Galactosamine pentaacetate is typically synthesized from D-galactosamine. The process involves the acetylation of D-galactosamine using acetic anhydride in the presence of a catalyst . The reaction conditions include maintaining a temperature range of -5°C to 5°C and using an organic solvent with a pKa of 5-12 at 25°C . The reaction proceeds through the formation of intermediate acetylated products, which are further acetylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of D-galactolipin and vinyl acetate as raw materials. Anhydrous sodium acetate is used as a catalyst, and the reaction is carried out in a mixed solvent of toluene and benzene . The reaction mixture is evaporated under reduced pressure, filtered, and washed with ethanol. The final product is dried under vacuum to obtain high-purity this compound .
化学反応の分析
Types of Reactions: D-Galactosamine pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various acetylated derivatives and deacetylated forms of D-Galactosamine .
科学的研究の応用
D-Galactosamine pentaacetate has several applications in scientific research:
Synthesis of Glycosaminoglycans: It is a key building block for synthesizing glycosaminoglycans like chondroitin sulfate and hyaluronic acid, which are crucial for cell signaling and tissue repair.
Liver Toxicity Models: It is used to induce liver damage in experimental animal models, mimicking acute liver failure in humans.
Glycosylation Studies: It acts as a precursor in the synthesis of glycoproteins and glycolipids, important for studying glycosylation processes.
Chemical Research: It is used as an intermediate in synthesizing more complex carbohydrates and glycoconjugates due to its stability and ease of handling.
作用機序
D-Galactosamine pentaacetate exerts its effects primarily through its role in biochemical pathways:
Hepatotoxicity: It induces liver damage by depleting the energy source of hepatocytes. This disrupts hepatocyte metabolism and glycogen synthesis, causing liver cell damage.
Pro-inflammatory Pathways: Overexpression of pro-inflammatory cytokines such as tumor necrosis factor (TNFα) and inducible nitric oxide synthase (iNOS) also contributes to its hepatotoxic effects.
類似化合物との比較
N-Acetyl-D-galactosamine: A derivative of D-Galactosamine, used in similar biochemical applications.
D-Galactose pentaacetate: Another acetylated sugar with similar stability and handling properties.
Uniqueness: D-Galactosamine pentaacetate is unique due to its specific acetylation pattern, which enhances its stability and makes it a preferred intermediate in chemical synthesis. Its ability to induce hepatotoxicity in experimental models also sets it apart from other similar compounds .
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















